Cas no 2327-67-5 (Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-)
2327-67-5 structure
Product Name:Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-
Numero CAS:2327-67-5
MF:C25H22NP
MW:367.422646999359
CID:262997
PubChem ID:75354
Update Time:2025-04-19
Benzenamine,4-methyl-N-(triphenylphosphoranylidene)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-
- (4-methylphenyl)imino-triphenyl-λ<sup>5</sup>-phosphane
- (4-methylphenyl)imino-triphenyl-
- [(4-methylphenyl)imino](triphenyl)phosphorane
- AC1L2OKX
- AC1Q4TPK
- AR-1H8195
- EINECS 219-042-8
- N-(4-methylphenyl)triphenyliminophosphorane
- N-(p-tolyl)-P,P,P-triphenylphosphine imide
- N-p-tolyltriphenylphosphinimine
- NSC126620
- N-triphenylphosphoranylidene-p-toluidine
- N-Triphenylphosphoranyliden-p-toluidin
- DTXSID10177838
- P,P-Triphenyl-N-p-tolylphosphine imide
- NS00027392
- P,P,P-Triphenyl-N-p-tolylphosphine imide
- (4-Methylphenyl)imino-tri(phenyl)-lambda5-phosphane
- Phosphine imide, P,P,P-triphenyl-N-p-tolyl-
- Phosphine imide,P,P-triphenyl-N-p-tolyl-
- 2327-67-5
- N-(Triphenylphosphoranylidene)-p-toluidine
- NSC 126620
- SCHEMBL11949261
- NSC-126620
- AKOS004904367
- N1-(1,1,1-Triphenyl-lambda5-phosphanylidene)-4-methylaniline
- Benzenamine, 4-methyl-N-(triphenylphosphoranylidene)-
- LFAILBFSCZZJAD-UHFFFAOYSA-N
- [(4-Methylphenyl)imino](triphenyl)phosphorane #
-
- Inchi: 1S/C25H22NP/c1-21-17-19-22(20-18-21)26-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3
- Chiave InChI: LFAILBFSCZZJAD-UHFFFAOYSA-N
- Sorrisi: P(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)=NC1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 367.14916
- Massa monoisotopica: 367.149
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 27
- Conta legami ruotabili: 4
- Complessità: 434
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12.4A^2
- XLogP3: 6.8
Proprietà sperimentali
- Densità: 1.06
- Punto di ebollizione: 523.3°Cat760mmHg
- Punto di infiammabilità: 270.3°C
- Indice di rifrazione: 1.595
- PSA: 12.36
- LogP: 5.80420
Benzenamine,4-methyl-N-(triphenylphosphoranylidene)- Letteratura correlata
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
2327-67-5 (Benzenamine,4-methyl-N-(triphenylphosphoranylidene)-) Prodotti correlati
- 2325-27-1(N-(Triphenylphosphoranylidene)aniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso